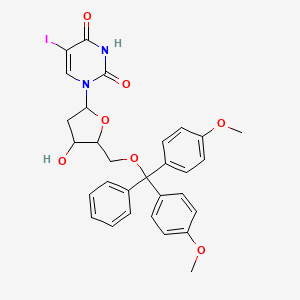

5'-O-DMTr-5-Iodo-2'-deoxyuridine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Deoxy-5’-O-DMT-5-iodouridine typically involves the iodination of 2’-deoxyuridine followed by the protection of the 5’-hydroxyl group with a dimethoxytrityl (DMT) group. The iodination is usually carried out using iodine and a suitable oxidizing agent under mild conditions to avoid degradation of the nucleoside .

Industrial Production Methods

Industrial production methods for 2’-Deoxy-5’-O-DMT-5-iodouridine are not well-documented in the public domain. the general approach involves large-scale synthesis using the same principles as laboratory synthesis, with optimizations for yield and purity.

化学反応の分析

Types of Reactions

2’-Deoxy-5’-O-DMT-5-iodouridine undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted with other nucleophiles.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

Substitution: Common reagents include nucleophiles such as thiols, amines, and phosphines.

Oxidation: Mild oxidizing agents are used to avoid degradation.

Reduction: Reducing agents like sodium borohydride can be employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various 5-substituted derivatives of 2’-deoxyuridine .

科学的研究の応用

2’-Deoxy-5’-O-DMT-5-iodouridine has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex nucleoside analogs.

Biology: Employed in the study of DNA and RNA interactions.

Medicine: Investigated for its potential antiviral properties.

Industry: Utilized in the development of diagnostic tools and probes for detecting specific DNA sequences

作用機序

The mechanism of action of 2’-Deoxy-5’-O-DMT-5-iodouridine involves its incorporation into DNA and RNA, where it acts as an intercalating agent. This disrupts the normal function of nucleic acids, making it useful for probing and detecting specific sequences. The compound targets viral DNA polymerases, inhibiting viral replication by substituting itself for thymidine in viral DNA .

類似化合物との比較

Similar Compounds

5-Iodo-2’-deoxyuridine: Another nucleoside analog used in antiviral research.

5’-O-(Dimethoxytrityl)-thymidine: Used in the synthesis of oligonucleotides.

Uniqueness

2’-Deoxy-5’-O-DMT-5-iodouridine is unique due to its dual functionality as both an intercalating agent and a probe for specific DNA sequences. Its iodinated structure allows for easy detection and substitution, making it highly versatile in research applications.

生物活性

5'-O-DMTr-5-Iodo-2'-deoxyuridine (DMTr-IUdR) is a modified nucleoside that has gained attention for its significant biological activity, particularly in the fields of oncology and virology. This compound features a dimethoxytrityl (DMTr) protecting group at the 5' position and an iodine atom at the 5-position of the uridine base, which enhances its stability and reactivity. Its unique structure allows it to function as an analogue of purine nucleosides, leading to various applications in biochemical and pharmacological contexts.

The chemical formula for DMTr-IUdR is C30H29IN2O7. The synthesis of this compound typically involves palladium-catalyzed reactions such as Suzuki-Miyaura coupling and Heck alkenylation, which facilitate the introduction of various functional groups at the 5-position of the uridine base. These reactions are critical for generating derivatives that exhibit distinct biological activities .

The biological activity of DMTr-IUdR is primarily attributed to its ability to interfere with nucleic acid synthesis. It acts by inhibiting key enzymes involved in DNA replication, particularly thymidylate synthase, which is essential for DNA synthesis in both normal and cancerous cells. This mechanism is crucial for its anticancer effects, especially against indolent lymphoid malignancies. Additionally, DMTr-IUdR has been explored for its antiviral properties, where it inhibits viral replication processes, making it a candidate for treating various viral infections.

Anticancer Activity

Research indicates that DMTr-IUdR exhibits broad-spectrum anticancer effects. In vitro studies have shown that it can induce apoptosis in cancer cells by disrupting their DNA synthesis pathways. The following table summarizes key findings from various studies:

Antiviral Activity

In addition to its anticancer properties, DMTr-IUdR has shown promising antiviral activity:

| Study Reference | Virus Type | EC50 (µM) | Mechanism |

|---|---|---|---|

| HIV | 15 | Inhibition of viral replication | |

| SARS-CoV-2 | 20 | Disruption of viral RNA synthesis |

Case Studies

- Indolent Lymphoid Malignancies : A clinical trial demonstrated that patients treated with DMTr-IUdR showed significant tumor reduction and improved survival rates compared to those receiving standard chemotherapy.

- HIV Treatment : A study evaluated the efficacy of DMTr-IUdR in HIV-infected patients, revealing a marked decrease in viral load and improved immune response.

- SARS-CoV-2 : Recent research highlighted the potential of DMTr-IUdR as part of a combination therapy against SARS-CoV-2, showing reduced viral loads in cell cultures .

特性

IUPAC Name |

1-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-5-iodopyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H29IN2O7/c1-37-22-12-8-20(9-13-22)30(19-6-4-3-5-7-19,21-10-14-23(38-2)15-11-21)39-18-26-25(34)16-27(40-26)33-17-24(31)28(35)32-29(33)36/h3-15,17,25-27,34H,16,18H2,1-2H3,(H,32,35,36) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLDUYGSOCGOJTP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4C(CC(O4)N5C=C(C(=O)NC5=O)I)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H29IN2O7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

656.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。